
Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, which includes the introduction of the aminoiminomethylthio group and the chlorophenoxy group. The final step involves the esterification of the acetic acid and the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein modifications.
Medicine: This compound could have potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters of acetic acid and derivatives with similar functional groups, such as:
- 2-(2-(Dimethylamino)ethoxy)ethanol
- Various substituted phenoxy compounds
Uniqueness
This detailed article provides a comprehensive overview of acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
16158-44-4 |
|---|---|
Molecular Formula |
C12H16Cl2N2O3S |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
[amino-[[5-chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C12H15ClN2O3S.ClH/c1-2-17-11(16)6-18-10-4-3-9(13)5-8(10)7-19-12(14)15;/h3-5H,2,6-7H2,1H3,(H3,14,15);1H |
InChI Key |
ONGCCPRJFZYXSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)CSC(=[NH2+])N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


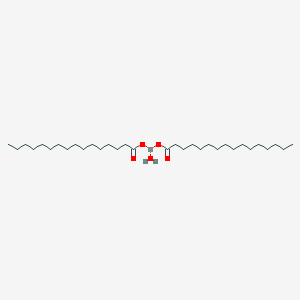
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)

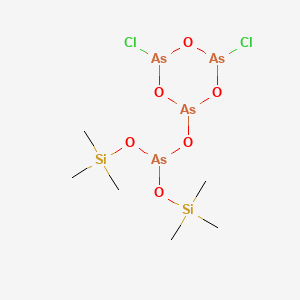

![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)
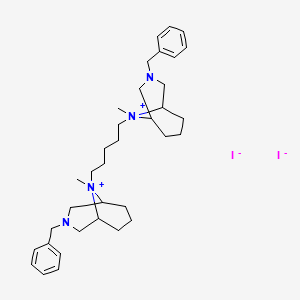

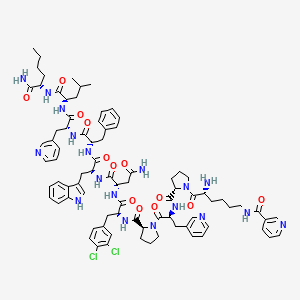

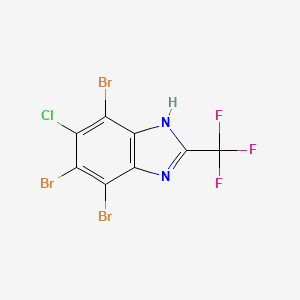
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)


